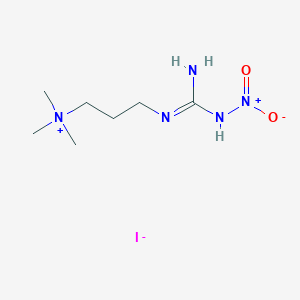
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that is commonly referred to as NBDI. This compound has been found to have a variety of applications in biological and chemical research due to its unique properties.
作用機序
The mechanism of action of NBDI involves its interaction with anionic lipids in cell membranes. The compound has a positively charged quaternary ammonium group that interacts with the negatively charged phosphate groups on anionic lipids. This interaction leads to the insertion of NBDI into the lipid bilayer, where it can be used to study the properties of the membrane.
Biochemical and Physiological Effects
NBDI has been found to have minimal biochemical and physiological effects on cells. It does not appear to be toxic to cells, and it does not alter the properties of cell membranes significantly. This makes it an ideal probe for studying the properties of cell membranes without interfering with their normal function.
実験室実験の利点と制限
One of the main advantages of NBDI is its high sensitivity. It can detect the presence of anionic lipids at very low concentrations, making it a valuable tool for studying biological systems. Additionally, NBDI is relatively easy to use and can be incorporated into a variety of experimental protocols.
However, there are also some limitations to using NBDI. One limitation is that it can only be used to study anionic lipids. This means that it is not suitable for studying the properties of other types of lipids or proteins. Additionally, the use of NBDI requires specialized equipment and expertise, which can make it difficult to use for some researchers.
将来の方向性
There are several future directions for research involving NBDI. One area of research is the development of new fluorescent probes that can be used to study other types of lipids and proteins. Additionally, there is a need for new techniques for studying the properties of cell membranes, which could be facilitated by the development of new probes like NBDI.
Another future direction for research involving NBDI is the development of new applications for this compound. For example, it may be possible to use NBDI to study the properties of other types of biological membranes, such as mitochondrial membranes or bacterial membranes. Additionally, NBDI may be useful for studying the interaction between lipids and other types of molecules, such as drugs or toxins.
Conclusion
In conclusion, Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a valuable tool for scientific research. It can be used to study the properties of anionic lipids in cell membranes and has a variety of applications in biological and chemical research. While there are some limitations to using NBDI, it remains an important tool for studying the properties of cell membranes and has the potential for future applications in research.
合成法
The synthesis of NBDI involves the reaction of 3-nitroguanidine with propyl iodide in the presence of trimethylamine. The reaction leads to the formation of the quaternary ammonium salt, NBDI. The yield of this reaction is typically high, and the compound can be purified using standard techniques.
科学的研究の応用
NBDI has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of certain molecules in biological systems. Specifically, NBDI has been used to detect the presence of anionic lipids in cell membranes. This compound has also been used to study the interaction between proteins and lipids in biological systems.
特性
CAS番号 |
101710-60-5 |
|---|---|
製品名 |
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide |
分子式 |
C7H18IN5O2 |
分子量 |
331.16 g/mol |
IUPAC名 |
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H18N5O2.HI/c1-12(2,3)6-4-5-9-7(8)10-11(13)14;/h4-6H2,1-3H3,(H3,8,9,10);1H/q+1;/p-1 |
InChIキー |
DSUQYGWLXGSJPZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
正規SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
同義語 |
3-[(amino-nitramido-methylidene)amino]propyl-trimethyl-azanium iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



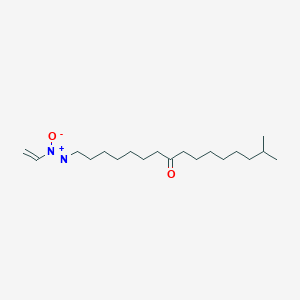



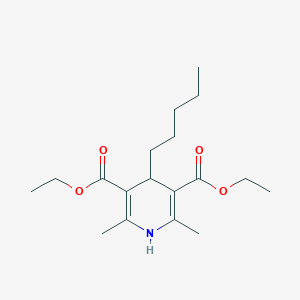

![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)

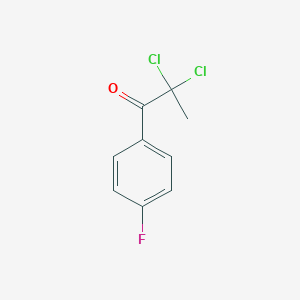
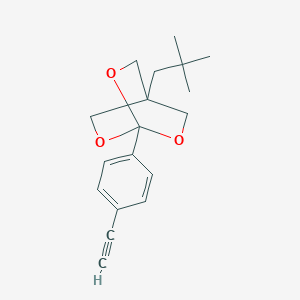
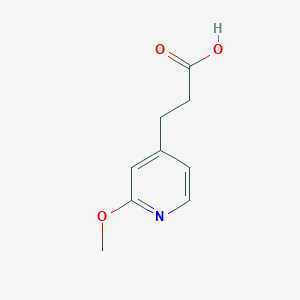
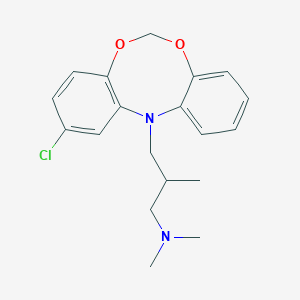

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)